Nitric Acid - 52583-42-3

Nitric Acid

Catalog Number: EVT-8954387
CAS Number: 52583-42-3
Molecular Formula: HNO3
Molecular Weight: 63.013 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nitric acid, other than red fuming appears as a pale yellow to reddish brown liquid with reddish brown vapors and a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Accelerates the burning of combustible material and may cause ignition of combustible materials upon contact. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Density 12 lb / gal.
Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials.
Nitric acid is a nitrogen oxoacid of formula HNO3 in which the nitrogen atom is bonded to a hydroxy group and by equivalent bonds to the remaining two oxygen atoms. It has a role as a protic solvent and a reagent. It is a conjugate acid of a nitrate.
Nitric Acid is a natural product found in Bombax ceiba, Tetradium glabrifolium, and other organisms with data available.
Nitric acid (HNO3), also known as aqua fortis and spirit of niter, is a highly corrosive mineral acid. The pure compound is colorless, but older samples tend to acquire a yellow cast due to decomposition into oxides of nitrogen and water. Most commercially available nitric acid has a concentration of 68%. When the solution contains more than 86% HNO3, it is referred to as fuming nitric acid. Nitric acid is the primary reagent used for nitration - the addition of a nitro group, typically to an organic molecule. The main industrial use of nitric acid is for the production of fertilizers. Nitric acid is neutralized with ammonia to give ammonium nitrate. The other main applications are for the production of explosives, nylon precursors, and specialty organic compounds.
Nitric acid (HNO3). A colorless liquid that is used in the manufacture of inorganic and organic nitrates and nitro compounds for fertilizers, dye intermediates, explosives, and many different organic chemicals. Continued exposure to vapor may cause chronic bronchitis; chemical pneumonitis may occur. (From Merck Index, 11th ed)
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Source and Classification

Nitric acid is produced through various industrial processes, with the most common being the Ostwald process. This process utilizes ammonia as a starting material, which is oxidized to form nitric oxide, subsequently converted to nitrogen dioxide, and finally absorbed in water to yield nitric acid. Nitric acid can be classified based on its concentration: dilute nitric acid (less than 30% concentration) and concentrated nitric acid (greater than 30%). It is also categorized as a strong acid due to its complete dissociation in water.

Synthesis Analysis

Methods of Production

The primary methods for synthesizing nitric acid include:

  1. Ostwald Process: Developed by Wilhelm Ostwald in 1902, this method involves the catalytic oxidation of ammonia using a platinum or platinum-rhodium catalyst at high temperatures (around 600 °C). The reaction can be summarized as follows:
    4NH3+5O24NO+6H2O4\text{NH}_3+5\text{O}_2\rightarrow 4\text{NO}+6\text{H}_2\text{O}
    The nitric oxide produced is further oxidized to nitrogen dioxide:
    2NO+O22NO22\text{NO}+\text{O}_2\rightarrow 2\text{NO}_2
    Finally, nitrogen dioxide is absorbed in water to form nitric acid:
    3NO2+H2O2HNO3+NO3\text{NO}_2+\text{H}_2\text{O}\rightarrow 2\text{HNO}_3+\text{NO}
  2. Birkeland–Eyde Process: This early method uses an electric arc to oxidize atmospheric nitrogen directly into nitric oxide. Though energy-intensive, it was historically significant before the widespread adoption of the Ostwald process.
  3. Dual-Pressure Process: This modern approach combines medium-pressure ammonia combustion with high-pressure absorption techniques to optimize production efficiency and reduce catalyst wear.

Technical Details

The Ostwald process operates under controlled conditions to maximize yield and minimize side reactions. The use of catalysts significantly lowers the activation energy required for the reactions involved, making the process economically viable.

Chemical Reactions Analysis

Reactions and Technical Details

Nitric acid participates in various chemical reactions due to its strong oxidizing properties:

  1. Nitration Reactions: Nitric acid is commonly used in nitration processes to introduce nitro groups into organic compounds.
  2. Reactions with Metals: Nitric acid reacts with metals such as copper and silver, producing metal nitrates and nitrogen oxides.
    Cu+4HNO3Cu NO3)2+2NO2+2H2O\text{Cu}+4\text{HNO}_3\rightarrow \text{Cu NO}_3)_2+2\text{NO}_2+2\text{H}_2\text{O}
  3. Decomposition: Upon heating or when concentrated, nitric acid can decompose into nitrogen dioxide, oxygen, and water.
Mechanism of Action

Process and Data

The mechanism of action of nitric acid primarily revolves around its ability to donate protons (H⁺ ions) and act as an oxidizing agent. In aqueous solutions, it dissociates completely:

HNO3H++NO3\text{HNO}_3\rightarrow \text{H}^++\text{NO}_3^-

This dissociation allows nitric acid to participate actively in various chemical reactions, including those involving organic substrates where it can facilitate nitration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid (can appear yellowish when impurities are present)
  • Odor: Pungent odor
  • Solubility: Miscible with water in all proportions

Chemical Properties

  • Acidity: Strong acid capable of fully dissociating in water.
  • Oxidizing Ability: Reacts vigorously with reducing agents.
  • Reactivity with Bases: Neutralizes bases to form salts and water.
Applications

Scientific Uses

Nitric acid has a wide range of applications across various fields:

  1. Fertilizer Production: A primary ingredient in the manufacture of ammonium nitrate fertilizers.
  2. Explosives Manufacturing: Used in the production of nitroglycerin and other explosives.
  3. Chemical Synthesis: Acts as a reagent in the synthesis of various organic compounds.
  4. Metallurgy: Employed in metal etching and cleaning processes.
  5. Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Historical Evolution of Nitric Acid Synthesis

Medieval Alchemy and Early Production Techniques

The synthesis of nitric acid traces its origins to medieval alchemy, where early experimentalists laid the groundwork for inorganic acid production. The Persian alchemist Jabir ibn Hayyan (circa 721–815) is frequently credited with the earliest documented production through distillation of mixtures containing potassium nitrate (saltpeter) and vitriol (hydrated sulfates of iron or copper). His methodology, described in the Ṣundūq al-ḥikma (Chest of Wisdom), involved combining five parts saltpeter, three parts Cyprus vitriol, and two parts Yemeni alum, then heating the mixture to yield an "oil like cow's butter" – a primitive form of nitric acid [1] [9].

By the 14th century, European alchemical texts refined this approach. Pseudo-Geber's De inventione veritatis ("On the Discovery of Truth", circa 1300) provided a more systematic recipe: distilling 1 lb vitriol, 2 lbs saltpeter, and 0.25 lb alum to generate red fumes of nitrogen dioxide, signaling acid formation. This procedure exploited the reaction:4KNO₃ + 2H₂SO₄ → 2K₂SO₄ + 4HNO₃though impurities like sulfuric acid were co-produced. The transition from mystical practice to chemical technology is evidenced by manuscript illustrations showing specialized alembics designed to handle corrosive vapors, with acid damage observed on 14th-century glassware excavated from Oxford alchemical sites [9].

Table 1: Key Alchemical Components in Early Nitric Acid Synthesis

Substance (Historical Name)Chemical IdentityRole in Synthesis
Saltpeter (Sal Petrae)Potassium nitrate (KNO₃)Nitrogen source
Vitriol of CyprusCopper(II) sulfate pentahydrate (CuSO₄·5H₂O)Acid generator
Roman VitriolIron(II) sulfate heptahydrate (FeSO₄·7H₂O)Acid generator
AlumPotassium aluminum sulfate (KAl(SO₄)₂·12H₂O)Flux agent

These techniques remained largely unchanged until Johann Rudolf Glauber's 17th-century improvements, which standardized the use of concentrated sulfuric acid with saltpeter, significantly enhancing yield and purity [1] [6].

Transition to Industrial-Scale Synthesis: Pre-Ostwald Era

The Industrial Revolution spurred efforts to scale nitric acid production beyond laboratory flasks. Glauber's method – reacting sodium nitrate with sulfuric acid – became the dominant 19th-century industrial process:NaNO₃ + H₂SO₄ → NaHSO₄ + HNO₃While effective for batch processing, this approach suffered from three critical limitations: (1) dependence on finite Chilean saltpeter deposits, (2) corrosive degradation of lead-lined chambers, and (3) maximum acid concentration of ~68% due to azeotrope formation [1] [6].

The quest for atmospheric nitrogen fixation culminated in the Birkeland–Eyde arc process (patented 1903), which harnessed hydroelectric power to sustain 3,000°C electric arcs. In this system, air plasma facilitated the reaction:N₂ + O₂ ⇌ 2NO (ΔH = +180 kJ/mol)followed by oxidation to NO₂ and aqueous absorption. Pioneering plants in Norway achieved 1–2 mol% NO yield, consuming 2.4–3.1 MJ per mole of fixed nitrogen. A typical facility required 175 tons of air and 238 MW power to produce 38,000 tons of nitrogen annually, with significant energy losses during quenching to prevent thermal dissociation [3] [9].

Table 2: Industrial Pre-Ostwald Nitric Acid Processes

ProcessFeedstockKey ReactionMaximum YieldEnergy Consumption
Glauber (17th c.)NaNO₃ + H₂SO₄Acid displacement68% HNO₃Not quantified
Birkeland–Eyde (1903)Atmospheric airN₂ + O₂ → 2NO1.5–2.0% NO by volume2.4–3.1 MJ/mol N
Nodon (1913)Calcium nitrateElectrolysis800 tons/year~10 volts resistance

Alternative methods emerged, such as Albert Nodon's 1913 electrolytic process that oxidized calcium nitrate derived from peat bogs. Using coke electrodes and limestone-lined reactors, this approach generated ~800 tons of acid annually but remained energy-intensive and geographically constrained [1].

The Ostwald Process: Catalytic Ammonia Oxidation Mechanisms

Wilhelm Ostwald's 1902 patent revolutionized nitric acid production by establishing the first thermocatalytic pathway exploiting ammonia as feedstock. This three-stage exothermic process remains the global standard, achieving >94% selectivity toward nitric oxide when optimized [2] [5] [7]:

Stage 1: Catalytic Ammonia Oxidation4NH₃ + 5O₂ → 4NO + 6H₂O (ΔH = −905.2 kJ/mol)This reaction occurs at 850–900°C over platinum-rhodium gauze catalysts (typically 90:10 Pt:Rh alloy). Rhodium enhances mechanical strength and suppresses platinum volatilization ("cauliflowering" degradation). The gauze geometry maximizes surface area while minimizing pressure drop. Kinetic studies reveal the reaction proceeds via imide (NH) and nitroxyl (HNO) intermediates, with oxygen adsorption as the rate-determining step [2] [8].

Stage 2: Nitrogen Oxide Oxidation2NO + O₂ → 2NO₂ ⇌ N₂O₄ (ΔH = −114.2 kJ/mol)This gas-phase reaction occurs optimally at 200–300°C in oxidation chambers. The equilibrium favors dinitrogen tetroxide (N₂O₄) at lower temperatures, critical for efficient absorption.

Stage 3: Acid Formation and Absorption3NO₂ + H₂O → 2HNO₃ + NO (ΔH = −117 kJ/mol)The nitric oxide (NO) byproduct is recycled, while nitrogen dioxide dissolves in water within packed column absorbers. Modern plants achieve 60–70% acid concentration directly, with distillation to 98% using dehydrating agents like sulfuric acid [2] [7].

Table 3: Ostwald Process Reaction Thermodynamics and Conditions

Reaction StepKey Chemical EquationEnthalpy Change (kJ/mol)Temperature RangeCatalyst/Medium
Ammonia oxidation4NH₃ + 5O₂ → 4NO + 6H₂O−905.2850–900°CPt-Rh gauze
NO oxidation2NO + O₂ → 2NO₂−114.2200–300°CNone (gas phase)
Acid formation3NO₂ + H₂O → 2HNO₃ + NO−1170–50°CWater

Density Functional Theory (DFT) analyses confirm platinum's superiority over palladium or rhodium in minimizing undesirable N₂O formation:Pt selectivity: NO (94%) > N₂ (5%) > N₂O (1%)Rh selectivity: NO (79%) ≈ N₂ (18%) > N₂O (3%)This arises from platinum's higher activation barrier for N–N coupling reactions that produce N₂ and N₂O [8].

Comparative Analysis of Birkeland–Eyde Arc Process vs. Ostwald Methodologies

The economic and technical competition between these nitrogen fixation pathways defined early 20th-century chemical industrialization. The Birkeland–Eyde process pioneered renewable energy utilization (hydroelectricity) for plasma-driven air fixation but suffered from fundamental limitations:

  • Energy Intensity: 2.4–3.1 MJ/mol N versus Ostwald's 0.5–0.6 MJ/mol N after Haber–Bosch integration [3]
  • Low Conversion: Single-pass NO yields of 1–2% versus Ostwald's >95% NH₃ conversion
  • Capital Costs: Massive arc furnaces and multi-stage absorption towers versus compact catalytic burners

Table 4: Techno-Economic Comparison of Historical Nitric Acid Processes

ParameterBirkeland–Eyde ProcessOstwald Process
Primary FeedstockAtmospheric airAmmonia (from Haber–Bosch)
Key Energy InputElectricity (arc plasma)Natural gas/steam
Reaction Temperature3,000°C850–900°C
CatalystNone (thermal plasma)Pt-Rh gauze
Plant Scale Efficiency38,000 t-N/year at 238 MW>1,000 t-HNO₃/day
Fixed Nitrogen Cost2×–3× higher than OstwaldIndustrial benchmark

The Ostwald process's dominance solidified after 1913 when inexpensive ammonia became available via the Haber–Bosch process. However, 21st-century renewable energy advancements have revived interest in plasma-based approaches. Modern gliding arc reactors achieve 3.8–5.0% NOₓ yield at 1.8–2.4 MJ/mol N energy consumption – nearing competitiveness with small-scale Ostwald systems. Decentralized plasma units bypass the capital-intensive ammonia synthesis step, offering potential for distributed fertilizer production where infrastructure is limited [3] [4].

Recent techno-economic analyses indicate plasma-based nitric acid becomes viable at electricity costs below €20/MWh and energy efficiencies of 1.0–1.5 MJ/mol N – targets achievable with catalyst-plasma hybrid systems. Rotating gliding arcs at 3 bar pressure demonstrate 5% NOₓ concentration at 1.8 MJ/mol N, while microwave plasmas achieve 3.8% at 2.0 MJ/mol N, suggesting potential for industrial reinvention of the Birkeland–Eyde concept [3] [4].

Properties

CAS Number

52583-42-3

Product Name

Nitric Acid

IUPAC Name

nitric acid

Molecular Formula

HNO3

Molecular Weight

63.013 g/mol

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)

InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N

Solubility

Miscible (NIOSH, 2024)
Very soluble in water
Miscible with water
Solubility in water at 20 °C: miscible
Miscible

Canonical SMILES

[N+](=O)(O)[O-]

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